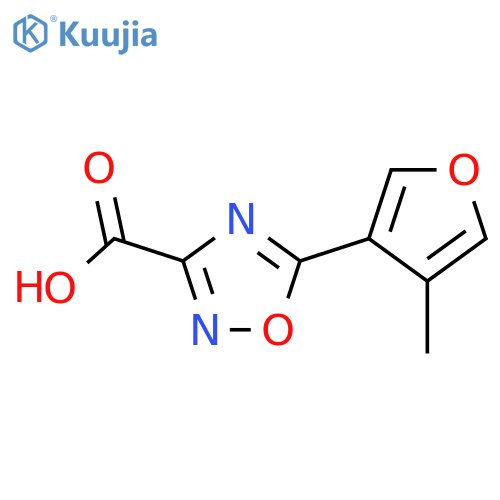Cas no 2137613-88-6 (5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)

2137613-88-6 structure
商品名:5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 2137613-88-6
- EN300-1120344
-
- インチ: 1S/C8H6N2O4/c1-4-2-13-3-5(4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)
- InChIKey: CFUJLSJFKKAJGB-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C)C(=C1)C1=NC(C(=O)O)=NO1
計算された属性
- せいみつぶんしりょう: 194.03275668g/mol
- どういたいしつりょう: 194.03275668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 89.4Ų
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1120344-1g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1120344-0.25g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1120344-10.0g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 10g |
$6450.0 | 2023-06-09 | ||
| Enamine | EN300-1120344-1.0g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 1g |
$1500.0 | 2023-06-09 | ||
| Enamine | EN300-1120344-5g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 5g |
$3065.0 | 2023-10-27 | |
| Enamine | EN300-1120344-0.05g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1120344-0.1g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1120344-10g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 10g |
$4545.0 | 2023-10-27 | |
| Enamine | EN300-1120344-5.0g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 5g |
$4349.0 | 2023-06-09 | ||
| Enamine | EN300-1120344-0.5g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 0.5g |
$1014.0 | 2023-10-27 |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
2137613-88-6 (5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid) 関連製品
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
